molecular formula C23H30N8 B255259 1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine

1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine

Cat. No. B255259
M. Wt: 418.5 g/mol
InChI Key: ZKBRZMDXDOTMRD-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine is a compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential as an antifungal agent.

Mechanism of Action

The mechanism of action of 1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of fungal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine in lab experiments include its potent anticancer and antifungal activity, as well as its relatively simple synthesis method. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the research on 1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine. These include the development of more efficient synthesis methods, the investigation of the compound's potential as an antibacterial agent, and the evaluation of its pharmacokinetic properties. Further research is also needed to fully understand the mechanism of action of the compound and to optimize its anticancer and antifungal activity.

Synthesis Methods

The synthesis of 1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine involves the reaction of 1,3,5-triazine-2,4-diamine with piperidine and indole-3-carboxaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the compound can be improved by optimizing the reaction conditions.

properties

Product Name

1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine

Molecular Formula

C23H30N8

Molecular Weight

418.5 g/mol

IUPAC Name

1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine

InChI

InChI=1S/C23H30N8/c1-17(19-16-24-20-11-5-4-10-18(19)20)28-29-21-25-22(30-12-6-2-7-13-30)27-23(26-21)31-14-8-3-9-15-31/h4-5,10-11,16,28H,2-3,6-9,12-15H2,1H3,(H,25,26,27,29)/b19-17+

InChI Key

ZKBRZMDXDOTMRD-HTXNQAPBSA-N

Isomeric SMILES

C/C(=C\1/C=NC2=CC=CC=C21)/NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5

SMILES

CC(=C1C=NC2=CC=CC=C21)NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5

Canonical SMILES

CC(=C1C=NC2=CC=CC=C21)NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5

Origin of Product

United States

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